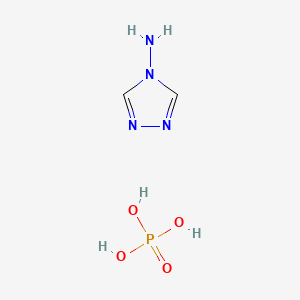
2-(4-Phenylphenyl)ethanol;sulfurous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Phenylphenyl)ethanol; sulfurous acid is an organic compound that combines the structural features of both an alcohol and a sulfonic acid. This compound is characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a biphenyl structure. The sulfurous acid component introduces sulfonic acid functionality, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylphenyl)ethanol typically involves the nucleophilic aromatic substitution of a biphenyl halide with an appropriate nucleophile, followed by reduction to introduce the hydroxyl group. The reaction conditions often require the use of strong bases and high temperatures to facilitate the substitution reaction .
For the sulfurous acid component, the compound can be synthesized by the sulfonation of the hydroxyl-containing biphenyl derivative using sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Phenylphenyl)ethanol undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases like sodium hydride, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohol derivatives.
Substitution: Functionalized biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Phenylphenyl)ethanol; sulfurous acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-Phenylphenyl)ethanol; sulfurous acid involves its interaction with molecular targets through its hydroxyl and sulfonic acid groups. These functional groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and function . The biphenyl structure also allows for π-π interactions with aromatic compounds, further enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl-2-ol: Similar structure but lacks the sulfonic acid functionality.
Phenylphenol: Contains a single phenyl group attached to a hydroxyl group.
Sulfonic acids: Compounds with similar sulfonic acid functionality but different aromatic structures.
Uniqueness
2-(4-Phenylphenyl)ethanol; sulfurous acid is unique due to its combination of a biphenyl structure with both hydroxyl and sulfonic acid functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
37729-59-2 |
|---|---|
Molekularformel |
C28H30O5S |
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
2-(4-phenylphenyl)ethanol;sulfurous acid |
InChI |
InChI=1S/2C14H14O.H2O3S/c2*15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;1-4(2)3/h2*1-9,15H,10-11H2;(H2,1,2,3) |
InChI-Schlüssel |
YVVRNKQLJKBCOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCO.C1=CC=C(C=C1)C2=CC=C(C=C2)CCO.OS(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


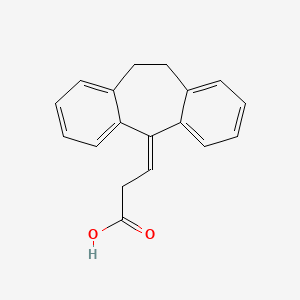
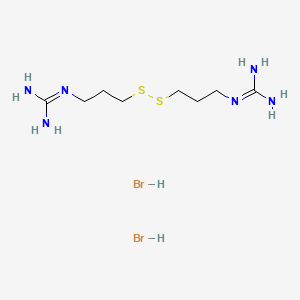
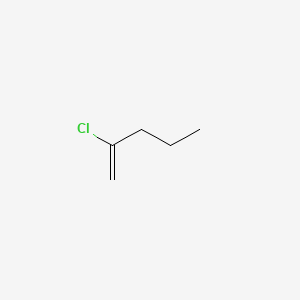
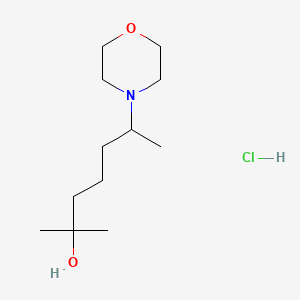
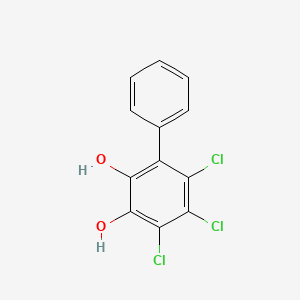
![7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine](/img/structure/B14668082.png)

![N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid](/img/structure/B14668091.png)
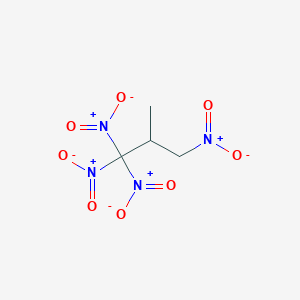
![4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate](/img/structure/B14668100.png)

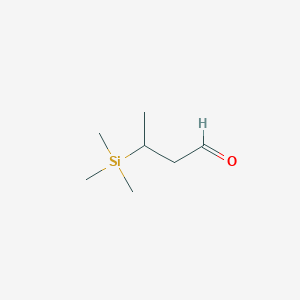
![[[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol](/img/structure/B14668119.png)
